Cas no 26964-19-2 (2-Methoxy-4H-chromen-4-one)

2-Methoxy-4H-chromen-4-one structure
2-Methoxy-4H-chromen-4-one structure
商品名:2-Methoxy-4H-chromen-4-one
CAS番号:26964-19-2
MF:C10H8O3
メガワット:176.16872
CID:238310
PubChem ID:12416526

2-Methoxy-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-4H-chromen-4-one
    • 2-methoxychromen-4-one
    • 2-Methoxy-4H-1-benzopyran-4-one
    • methoxychromone
    • DFZIJAGHWXOSDA-UHFFFAOYSA-N
    • methoxy benzopyran-4-one
    • 26964-19-2
    • SCHEMBL2981579
    • DTXSID40497278
    • インチ: InChI=1S/C10H8O3/c1-12-10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3
    • InChIKey: DFZIJAGHWXOSDA-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=O)C2=CC=CC=C2O1

計算された属性

  • せいみつぶんしりょう: 176.04734
  • どういたいしつりょう: 176.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • PSA: 35.53

2-Methoxy-4H-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM124771-1g
2-methoxy-4H-chromen-4-one
26964-19-2 95%
1g
$320 2021-06-09
Chemenu
CM124771-1g
2-methoxy-4H-chromen-4-one
26964-19-2 95%
1g
$320 2024-07-28
Alichem
A449041904-1g
2-Methoxy-4H-chromen-4-one
26964-19-2 95%
1g
$400.00 2023-09-02

2-Methoxy-4H-chromen-4-one 関連文献

2-Methoxy-4H-chromen-4-oneに関する追加情報

Introducing CAS No. 26964-19-2: 2-Methoxy-4H-chromen-4-one

The compound with CAS number 26964-19-2, commonly referred to as 2-Methoxy-4H-chromen-4-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a wide range of applications in drug discovery and natural product synthesis.

Chromones are characterized by their chroman skeleton, which consists of a benzene ring fused to a gamma-pyrone ring. In the case of 2-Methoxy-4H-chromen-4-one, the methoxy group (-OCH3) is attached at the second position of the benzene ring, while the ketone group (C=O) is located at the fourth position of the pyrone ring. This specific substitution pattern imparts unique chemical and biological properties to the molecule.

Recent studies have highlighted the potential of chromones as bioactive agents, particularly in the context of anti-inflammatory, antioxidant, and anticancer activities. For instance, research published in the journal Natural Product Research demonstrated that derivatives of chromones, including 2-Methoxy-4H-chromen-4-one, exhibit significant inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore the importance of this compound in drug development.

The synthesis of 2-Methoxy-4H-chromen-4-one typically involves multi-step organic reactions, often starting from readily available starting materials such as acetophenone derivatives. One common approach is the Claisen-Schmidt condensation reaction, which involves the condensation of a ketone with an aldehyde in the presence of a base to form a beta-ketoaldehyde intermediate. Subsequent cyclization steps lead to the formation of the chromone skeleton.

In terms of physical properties, 2-Methoxy-4H-chromen-4-one has a molecular formula of C10H8O3 and a molecular weight of approximately 176.17 g/mol. Its melting point is around 180°C, and it is sparingly soluble in water but more soluble in organic solvents such as dichloromethane and ethyl acetate.

The biological activity of chromones, including this compound, has been extensively studied due to their structural similarity to various natural products with known therapeutic effects. For example, chromones have been shown to exhibit antidiabetic properties by modulating glucose uptake and insulin sensitivity in experimental models.

A recent study published in the journal Bioorganic & Medicinal Chemistry Letters investigated the potential of chromones as inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme associated with type II diabetes mellitus. The results indicated that certain chromone derivatives, including those with methoxy substitutions similar to those found in 2-Methoxy-4H-chromen-4-one, exhibited potent DPP IV inhibitory activity.

In addition to its pharmacological applications, chromones are also valuable intermediates in organic synthesis due to their ability to undergo various functional group transformations. For instance, chromones can be converted into quinoline derivatives through appropriate chemical reactions, expanding their utility in drug design.

The structural versatility of chromones, combined with their promising bioactivity profiles, makes them an attractive target for further research and development in both academia and industry.

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